molecular formula C7H13Cl2N5O B048906 (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride CAS No. 69113-63-9

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Cat. No. B048906
CAS RN: 69113-63-9
M. Wt: 254.11 g/mol
InChI Key: MKQLORLCFAZASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine derivatives involves several steps, including formylation, methylation, and reduction processes. For instance, (6R,S)-5-Formyl-6-methyl-5,6,7,8-tetrahydropterines were obtained through the formylation of corresponding tetrahydropterines with formic acid, highlighting the complexity and specificity of synthesizing such compounds (Ganguly, Bieri, & Viscontini, 1981).

Molecular Structure Analysis

The molecular structure of 6-methyl-7,8-dihydropterine-monohydrochloride-monohydrate was determined by X-ray analysis, revealing a protonated molecule at the N(5)-position with a planar configuration. Such studies are crucial for understanding the interactions and reactivity of the molecule (Bieri, 1977).

Chemical Reactions and Properties

The chemical reactions involving (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride can be complex, with its behavior in solution indicating the presence of rotamers and its susceptibility to oxidation. The understanding of these reactions is essential for manipulating the compound for specific purposes (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).

Physical Properties Analysis

The study of physical properties, such as crystal structure and conformation, provides insights into the stability and reactivity of the molecule. For example, the crystal structure analysis of various methylated tetrahydropterines has helped elucidate their stability and potential reactivity (Bieri & Viscontini, 1977).

Chemical Properties Analysis

Electrochemical studies have shown that the oxidation of 6-methyl-5,6,7,8-tetrahydropterine occurs through a quasi-reversible process, leading to the formation of various oxidized and hydrated species. Such analyses are vital for understanding the compound's behavior in biological systems and its potential applications (Karber & Dryhurst, 1982).

Scientific Research Applications

  • Substrate for Phenylalanine Hydroxylating System : 6,6-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride has been identified as a potential substrate for the phenylalanine hydroxylating system (Armarego & Waring, 1982).

  • Methylation and Demethylation Studies : The chemical transformation of 6-methyl-5,6,7,8-tetrahydropterin into various methylated forms, and their subsequent demethylation, has been studied (Armarego & Schou, 1978).

  • Cyanobacteria Research : 6-Aminomethyl-5,6,7,8-tetrahydropterin is a crucial compound in studying cyanobacteria (Waring, 1988).

  • Model Compound for Enzymatic Reactions : 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine serves as a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969).

  • Melanogenesis Inhibition : Tetrahydropterines can inhibit melanogenesis through non-enzymatic inhibition and by acting as substrates for tyrosinase (García-Molina et al., 2009).

  • Therapeutic Applications in Phenylketonuria : 6α-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin2 HC1, a derivative of biological interest, has been used therapeutically in atypical phenylketonuria for years (Bosshard, Heizmann, & Viscontini, 1993).

  • Electrochemistry and Oxidation Studies : The electrochemical oxidation of various tetrahydropterin compounds, including 6-methyl-5,6,7,8-tetrahydropterin, has been a subject of interest (Karber & Dryhurst, 1982; 1984).

  • Crystal Structure Analysis : The crystal structure of various derivatives of tetrahydropterin, including 6-methyl-7,8-dihydropterine-monohydrochloride-monohydrate, has been determined (Bieri, 1977).

  • Stereochemistry Studies : The stereochemical properties of acylated tetrahydropterine derivatives have been explored, including the reactivity of nitrogen atoms in these compounds (Weber & Viscontini, 1977).

  • Redox Reactions with Copper(II) : The redox reaction between Copper(II) and 6,7-dimethyl-5,6,7,8-tetrahydropterin dihydrochloride has been established (Funahashi et al., 1994).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.


properties

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLORLCFAZASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585225
Record name 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

CAS RN

69113-63-9
Record name 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 2
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 5
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 6
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Citations

For This Compound
12
Citations
E Moura, PMP Costa, D Moura, S Guimarães… - Life sciences, 2005 - Elsevier
Higher activity of the peripheral sympathetic nervous system, accompanied by higher tyrosine hydroxylase activity is frequently and consistently reported in human essential …
Number of citations: 37 www.sciencedirect.com
PD Gorin, EM Johnson - Proceedings of the National …, 1979 - National Acad Sciences
An experimental autoimmune model of nerve growth factor (NGF) deprivation has been used to assess the role of NGF in the development of various cell types in the nervous system. …
Number of citations: 291 www.pnas.org
R Peres, FG Amaral, AC Marques… - The Biological …, 2014 - journals.uchicago.edu
The primary hormone of the vertebrate pineal gland, melatonin, has been identified broadly throughout the tree of life, in animals, plants, and fungi, supporting a deep evolutionary …
Number of citations: 15 www.journals.uchicago.edu
R Businaro, R Revoltella - Clinical Immunology and Immunopathology, 1982 - Elsevier
A series of hybridoma monoclonal antibodies against mouse 2.5 S nerve growth factor (NGF) were examined for their capacity to induce disease states involving abnormalities of …
Number of citations: 5 www.sciencedirect.com
PT Manning, JH Russell, EM Johnson Jr - Brain Research, 1982 - Elsevier
Chronic administration of guanethidine to rats causes destruction of peripheral sympathetic neurons. Neuronal destruction, characterized morphologically by small cell infiltration and …
Number of citations: 35 www.sciencedirect.com
G Devau, MF Multon, JF Pujol… - Journal of …, 1987 - Wiley Online Library
The long‐term regulation of tyrosine hydroxylase (TH) by serotonin has been studied with cultures of newborn rat locus ceruleus explants. The presence of serotonin in the culture …
Number of citations: 15 onlinelibrary.wiley.com
WD Rausch, Y Hirata, T Nagatsu… - Journal of …, 1988 - Wiley Online Library
Tyrosine hydroxylase (TH) activity of human postmortem brain tissues from controls and patients with Parkinson's disease (PD) was examined in the presence of Fe 2+ and …
Number of citations: 78 onlinelibrary.wiley.com
IN Singh, G Sorrentino, DG McCartney… - Journal of …, 1990 - Wiley Online Library
The presence of 10 −5 M retinoec acid (RA) in the culture medium of LA‐N‐1, a catecholamonergic cell line, and LA‐N‐2, a cholinergic cell line, enhanced their morphological …
Number of citations: 53 onlinelibrary.wiley.com
G Cassel - 1993 - diva-portal.org
The brain is a major target site in acute cyanide intoxication, as indicated by several symptoms and signs. Cyanide inhibits the enzyme cytochrome oxidase. This inhibition causes …
Number of citations: 0 www.diva-portal.org
M Valdés‐Fuentes, G Vera‐Rivera… - Physiological …, 2015 - Wiley Online Library
… : Hepes (50 nmol/L, pH 7), catalase (100 μg/mL), tryptophan (50 μmol/L), dithiothreitol (5 mmol/L), Fe (NH 4 ) 2 (SO 4 ) 2 (10 μmol/L), 6-methyl-5-6-7-8-tetrahydropterine dihydrochloride (…
Number of citations: 10 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.